molecular formula C10H15NO B049911 3-(Diethylamino)phenol CAS No. 91-68-9

3-(Diethylamino)phenol

Cat. No. B049911
CAS RN: 91-68-9
M. Wt: 165.23 g/mol
InChI Key: WAVOOWVINKGEHS-UHFFFAOYSA-N
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Patent
US05486609

Procedure details

32.1 g (0.25 mol) of o-chlorophenol were slowly added dropwise under nitrogen to a mixture of 20.5 g (0.5 mol) of 95% by weight pure crystalline sodium amide and 750 ml of diethylamine. The reaction mixture was refluxed under nitrogen for 72 h with stirring. The workup comprised hydrolysis with 100 ml of saturated aqueous ammonium chloride solution, distillative removal of excess diethylamine, neutralization with dilute hydrochloric acid up to a pH of 7.5, extraction of the residue with a total of 600 ml of methylene chloride, drying over sodium sulfate and concentrating of the organic phase. Thereafter the crude oil thus obtained (46.3 g) was distilled, which yielded 31.5 g (76%) of 3-diethylaminophenol (purity>96% (GC)).
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[NH2-].[Na+].[CH2:11]([NH:13][CH2:14][CH3:15])[CH3:12]>>[CH2:11]([N:13]([CH2:14][CH3:15])[C:7]1[CH:2]=[C:3]([OH:8])[CH:4]=[CH:5][CH:6]=1)[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
32.1 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed under nitrogen for 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
hydrolysis
CUSTOM
Type
CUSTOM
Details
with 100 ml of saturated aqueous ammonium chloride solution, distillative removal of excess diethylamine, neutralization with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
up to a pH of 7.5, extraction of the residue with a total of 600 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating of the organic phase
CUSTOM
Type
CUSTOM
Details
Thereafter the crude oil thus obtained (46.3 g)
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C=1C=C(C=CC1)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 31.5 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.